molecular formula C20H16FN5O2S B11706105 (4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11706105
M. Wt: 409.4 g/mol
InChI Key: QDZWRNLZHQZOCF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone class, characterized by a (4Z)-configured hydrazinylidene group linked to a 4-fluorophenyl moiety and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent. Its structure integrates fluorinated and methoxylated aromatic systems, which are known to enhance bioavailability and target binding in pharmaceuticals . The thiazole ring contributes to planarity and π-stacking interactions, while the hydrazinylidene group enables tautomerism, influencing reactivity and biological activity .

Properties

Molecular Formula

C20H16FN5O2S

Molecular Weight

409.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H16FN5O2S/c1-12-18(24-23-15-7-5-14(21)6-8-15)19(27)26(25-12)20-22-17(11-29-20)13-3-9-16(28-2)10-4-13/h3-11,25H,1-2H3

InChI Key

QDZWRNLZHQZOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • Acetophenone derivative (4-methoxyacetophenone, 0.02 mol)

    • Thiourea (0.04 mol)

    • Iodine (5 g, 0.02 mol)

  • Procedure :

    • Triturate iodine and thiourea in acetophenone.

    • Heat at 70°C for 8 hours in a water bath with stirring.

    • Evaporate solvent and wash residue with diethyl ether.

    • Purify via aqueous sodium thiosulfate (5%) and recrystallize with ethanol.

Characterization

  • Yield : 70–75%

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 7.8 (d, 2H, aromatic), 6.9 (d, 2H, aromatic), 3.8 (s, 3H, OCH₃).

Preparation of 4-Fluorophenylhydrazine

The hydrazinylidene moiety originates from 4-fluorophenylhydrazine , synthesized via diazotization and reduction.

Patent Methodology (CN101143836A)

  • Reactants :

    • 4-Fluoroaniline (1 mol)

    • Sodium nitrite (1.1 mol)

    • Sodium pyrosulfite (1.5 mol)

  • Steps :

    • Diazotization : React 4-fluoroaniline with NaNO₂ in HCl at 0–5°C.

    • Reduction : Add sodium pyrosulfite at 10–35°C, pH 7–9.

    • Hydrolysis : Acidify to precipitate product.

  • Optimization :

    • Temperature : 10–35°C prevents side reactions.

    • pH : Neutral conditions enhance reducer efficiency.

Performance Metrics

  • Yield : 85–90%

  • Purity : >98% (HPLC)

Cyclocondensation to Form the Pyrazol-3-one Core

The pyrazole ring is constructed via cyclocondensation between hydrazine derivatives and 1,3-diketones.

Regioselective Pyrazole Synthesis

  • Reactants :

    • Ethyl acetoacetate (1 mol)

    • 4-Fluorophenylhydrazine (1 mol)

  • Catalyst : Nano-ZnO (5 mol%).

  • Procedure :

    • Reflux in ethanol for 4 hours.

    • Neutralize with acetic acid to isolate 5-methyl-2,4-dihydro-3H-pyrazol-3-one .

  • Yield : 95%.

Coupling of Thiazole and Pyrazole Intermediates

The final step involves coupling the thiazole and pyrazole moieties via a hydrazone linkage.

Hydrazone Formation

  • Reactants :

    • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (1 mol)

    • 5-Methyl-2,4-dihydro-3H-pyrazol-3-one (1 mol)

    • 4-Fluorophenylhydrazine (1.2 mol)

  • Conditions :

    • Solvent: Ethanol/water (3:1)

    • Temperature: Reflux at 80°C for 12 hours.

    • Catalyst: Acetic acid (10 mol%).

  • Workup :

    • Filter and recrystallize from ethanol.

    • Dry under vacuum to obtain the target compound.

Reaction Monitoring

  • TLC : Rf 0.45 (ethyl acetate/hexane, 1:1).

  • ¹H NMR (CDCl₃): δ 2.4 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃), 6.8–7.6 (m, 8H, aromatic).

Comparative Analysis of Synthetic Routes

Step Method Catalyst Yield Purity
Thiazole synthesisIodine cyclizationNone70–75%>95%
Hydrazine preparationDiazotization-reductionNa₂S₂O₅85–90%>98%
Pyrazole formationNano-ZnO cyclocondensationNano-ZnO95%>97%
Final couplingAcid-catalyzed condensationAcetic acid80–85%>99%

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1,3,5-trisubstituted pyrazoles.

  • Solution : Use Sc(OTf)₃ catalyst to favor 1,3,4-substitution.

Purification of Hydrazone Intermediate

  • Issue : Residual acetophenone in thiazole synthesis.

  • Solution : Ether washing and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations
Compound Name Key Substituents Core Structure Reference
Target Compound 4-fluorophenyl hydrazinylidene, 4-(4-methoxyphenyl)thiazole, methyl Pyrazolone
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Heptafluoropropyl, 4-methylphenyl hydrazinylidene, phenyl Pyrazolone
(Z)-4-[2-(4-fluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one (PYZ-F) 4-fluorophenyl hydrazono, methyl Pyrazolone
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, triazole, fluorophenyl Thiazole-pyrazolone
(4Z)-4-((4-methoxyphenyl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-methoxyphenyl methylene, phenyl Pyrazolone

Key Observations :

Fluorination Effects: The target compound’s 4-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogues (e.g., PYZ-di-CH₃ in ). However, heptafluoropropyl substituents (as in ) increase hydrophobicity, reducing aqueous solubility.

Thiazole vs. Triazole Rings : The thiazole in the target compound improves planarity and crystallinity, as seen in isostructural thiazole-pyrazolone hybrids . Triazole-containing analogues (e.g., ) exhibit stronger hydrogen-bonding capacity but lower thermal stability.

Physicochemical and Spectroscopic Data
Property Target Compound (4Z)-5-(Heptafluoropropyl)-... PYZ-F
Melting Point (°C) Not reported 132–133 137–138
¹H NMR (δ, ppm) Aromatic peaks: 7.2–8.1 Aromatic peaks: 7.3–8.0 Aromatic peaks: 7.1–7.9
¹⁹F NMR (δ, ppm) -115 (fluorophenyl) -122 to -126 (CF₃, CF₂) -113 (fluorophenyl)
Bioactivity Not reported Antiproliferative (IC₅₀: 12 µM) Antibacterial (MIC: 8 µg/mL)

Analysis :

  • The target compound’s ¹H NMR aligns with pyrazolone-thiazole hybrids, though its ¹⁹F NMR shift (-115 ppm) is distinct from polyfluoroalkyl derivatives (-122 to -126 ppm) .
  • Bioactivity data gaps for the target compound highlight a need for testing against fluorinated analogues’ known antiproliferative and antibacterial effects .

Biological Activity

The compound (4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H14FN5OSC_{19}H_{14}FN_{5}OS with a molecular weight of approximately 379.4 g/mol. The structure includes several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC19H14FN5OS
Molecular Weight379.4 g/mol
IUPAC Name4-[(4-fluorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
InChI KeyYABBIOYITOKGAD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It potentially acts through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It has the potential to bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of phenolic and thiazole groups suggests possible antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

Research indicates that derivatives of thiazole and pyrazolone compounds exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties.
  • Anticancer Properties : There is emerging evidence that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Compounds containing thiazole rings have demonstrated anti-inflammatory effects in preclinical models.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, leading to cell cycle arrest in the G0/G1 phase .
  • Antioxidant Properties :
    • Research highlighted the antioxidant capacity of similar pyrazolone compounds, which scavenged free radicals and reduced lipid peroxidation in cellular models .

Q & A

Q. Q1. What are the standard synthetic protocols for this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, including hydrazone formation and cyclization. For example:

  • Step 1 : Condensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., glacial acetic acid as a solvent and catalyst) .
  • Step 2 : Cyclization to form the pyrazolone core, requiring precise pH control and temperature (e.g., 60–80°C for 6–8 hours) .
  • Optimization : Use TLC to monitor intermediate formation and adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : Confirms regiochemistry of the hydrazinylidene group (e.g., Z/E isomerism via NOE experiments) .
  • HPLC : Assesses purity (>95% required for biological assays) and identifies by-products from incomplete cyclization .
  • Mass Spectrometry : Validates molecular weight (e.g., C₂₁H₁₈FN₅O₂S requires [M+H]⁺ = 436.12) .

Q. Q3. What preliminary biological screening methods are recommended for this compound?

  • In vitro assays : Test inhibition of COX-2 or 5-LOX enzymes (common anti-inflammatory targets for pyrazolone derivatives) at 1–100 µM concentrations .
  • Cytotoxicity profiling : Use MTT assays on human fibroblast lines (e.g., NIH/3T3) to establish IC₅₀ values .

Advanced Research Questions

Q. Q4. How can contradictions in biological activity data be resolved when testing this compound across different cell lines?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM in cancer cells vs. 50 µM in normal cells) may arise from metabolic differences.
  • Methodology :
    • Perform pharmacokinetic profiling (e.g., plasma stability, microsomal half-life) to assess bioavailability .
    • Use siRNA knockdown to identify target proteins differentially expressed in cell lines .

Q. Q5. What strategies improve the compound’s stability under physiological pH conditions?

  • Problem : The hydrazinylidene moiety may hydrolyze at pH > 7.4.
  • Solutions :
    • Structural modification : Replace the hydrazone with a stable thiosemicarbazone group .
    • Formulation : Encapsulate in pH-sensitive liposomes to protect against gastric degradation .

Q. Q6. How can computational methods predict binding interactions with therapeutic targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .

Methodological Challenges in Structural Optimization

Q. Q7. What experimental designs are effective for analyzing structure-activity relationships (SAR) in analogs?

  • Design : Synthesize analogs with substitutions at the 4-methoxyphenyl (thiazole) and 5-methyl (pyrazolone) positions .
  • Data Analysis :
    • Table 1 : SAR of substituents vs. anti-inflammatory activity
Substituent (R)IC₅₀ (COX-2, µM)
4-OCH₃12.3
4-Cl28.7
4-NO₂>100

Q. Q8. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural elucidation?

  • Issue : Ambiguous NOESY correlations due to tautomerism in the pyrazolone ring.
  • Resolution :
    • Perform variable-temperature NMR (VT-NMR) to identify dominant tautomers .
    • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Advanced Analytical Techniques

Q. Q9. What advanced spectral methods validate the Z-configuration of the hydrazinylidene group?

  • X-ray Crystallography : Resolve bond angles (C=N–N–C ~ 120°) and confirm planarity .
  • ECD Spectroscopy : Compare experimental electronic circular dichroism with TD-DFT simulations to assign stereochemistry .

Q. Q10. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

  • Polar aprotic solvents (e.g., DMF): Stabilize transition states in Suzuki-Miyaura couplings, improving yields by 20–30% .
  • Protic solvents (e.g., ethanol): Favor proton transfer in acid-catalyzed cyclizations but may reduce solubility .

Data Interpretation and Reproducibility

Q. Q11. How can researchers address batch-to-batch variability in biological activity?

  • Root Cause : Residual solvents (e.g., DMF) or unreacted intermediates in crude products.
  • Mitigation :
    • Standardize purification protocols (e.g., flash chromatography with silica gel, Rf = 0.3 in ethyl acetate/hexane) .
    • Use LC-MS to quantify impurities and correlate with activity trends .

Q. Q12. What statistical approaches are recommended for analyzing dose-response data with high variance?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude non-physiological responses .

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